ALOISINE A

Übersicht

Beschreibung

Aloisin A ist eine zellgängige Pyrrolopyrazinverbindung, die für ihre antiproliferativen Wirkungen bekannt ist. Es wirkt als potenter, selektiver, reversibler und ATP-kompetitiver Inhibitor von cyclin-abhängigen Kinasen (Cdks) und Glykogensynthasekinase-3 (GSK-3). Die Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Biologie und Medizin, Potenzial gezeigt .

Wissenschaftliche Forschungsanwendungen

Aloisine A has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3.

Biology: Investigated for its effects on cell proliferation and cell cycle regulation.

Medicine: Explored for its potential in treating diseases related to abnormal cell proliferation, such as cancer.

Industry: Potential applications in the development of new therapeutic agents and research tools

Wirkmechanismus

Target of Action

ALOISINE A, also known as 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol or RP107, is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) . The primary targets of this compound include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25 . These kinases play crucial roles in cell cycle regulation and neuronal functions .

Mode of Action

This compound interacts with its targets in a selective, reversible, and ATP-competitive manner . It inhibits the activity of CDKs and GSK-3, thereby affecting cell cycle progression and glycogen synthesis . This compound also stimulates both wild-type and mutated CFTR (Cystic Fibrosis Transmembrane conductance Regulator) channels, with submicromolar affinity by a cAMP-independent mechanism .

Biochemical Pathways

The inhibition of CDKs and GSK-3 by this compound affects multiple biochemical pathways. The CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest . GSK-3 is involved in glycogen synthesis, and its inhibition can affect this pathway . The stimulation of CFTR channels by this compound could impact ion transport across cell membranes .

Result of Action

The inhibition of CDKs by this compound can lead to cell cycle arrest, potentially exerting anti-proliferative effects . The inhibition of GSK-3 could impact glycogen synthesis . The stimulation of CFTR channels could affect ion transport, potentially impacting diseases related to CFTR dysfunction, such as cystic fibrosis .

Biochemische Analyse

Biochemical Properties

ALOISINE A exhibits strong inhibitory properties against CDKs, with IC50s of 0.15 μM, 0.12 μM, 0.4 μM, 0.16 μM for CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35, respectively . It also inhibits GSK-3α (IC50=0.5 μM) and GSK-3β (IC50=1.5 μM) . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

In cellular processes, this compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effects on CDKs and GSK-3α/β can lead to changes in cell cycle progression, gene expression, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP-competitive inhibitor of CDKs, thereby affecting the phosphorylation state of proteins and influencing cellular processes .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on CDKs suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on CDKs and GSK-3α/β, it is likely to interact with enzymes and cofactors involved in these pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Aloisin A kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Pyrrolopyrazin-Zwischenprodukte beinhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die gewünschten Umwandlungen zu ermöglichen .

Industrielle Produktionsverfahren

Während detaillierte industrielle Produktionsverfahren für Aloisin A nicht weit verbreitet sind, würde die Synthese der Verbindung im größeren Maßstab wahrscheinlich eine Optimierung der Verfahren im Labormaßstab erfordern. Dies würde die Skalierung der Reaktionen, die Sicherstellung einer gleichmäßigen Qualität und Ausbeute sowie die Implementierung kostengünstiger und umweltfreundlicher Verfahren beinhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aloisin A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Aloisin A zu modifizieren.

Substitution: Aloisin A kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Aloisin A verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von Aloisin A entstehen, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können verschiedene Derivate mit modifizierten funktionellen Gruppen umfassen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Aloisin A hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von cyclin-abhängigen Kinasen und Glykogensynthasekinase-3 zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation und die Zellzyklusregulation.

Medizin: Auf sein Potenzial zur Behandlung von Krankheiten untersucht, die mit abnormaler Zellproliferation zusammenhängen, wie z. B. Krebs.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Forschungswerkzeuge

Wirkmechanismus

Aloisin A entfaltet seine Wirkungen durch Hemmung von cyclin-abhängigen Kinasen und Glykogensynthasekinase-3. Es bindet an die ATP-Bindungsstellen dieser Enzyme, verhindert deren Aktivität und reguliert so den Zellzyklusfortschritt und die Proliferation. Die Verbindung stimuliert auch wildtypische und mutierte CFTR (cystic fibrosis transmembrane conductance regulator) mit submikromolarer Affinität über einen cAMP-unabhängigen Mechanismus .

Eigenschaften

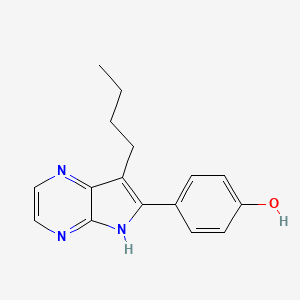

IUPAC Name |

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGRJPRGZCFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416115 | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496864-16-5 | |

| Record name | Aloisine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496864-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aloisine A acts as a potent and selective inhibitor of certain kinases, specifically CDKs (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase-3) [, , ]. It achieves this by competitively binding to the ATP-binding pocket of these kinases, effectively blocking ATP from binding and inhibiting their catalytic activity [, ]. This inhibition has been shown to impact various cellular processes including cell cycle progression, neuronal function, and glycogen metabolism [, , ].

A: Research indicates that the 4-hydroxyphenyl and 7-n-butyl substituents on the pyrrolo[2,3-b]pyrazine core are crucial for this compound's ability to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) []. Further studies explored replacing the hydroxyl group with fluorine, resulting in compounds like RP193 and RP185. These modifications significantly reduced toxicity without compromising CFTR activation, particularly in the case of RP193 []. These findings highlight the potential for structural optimization of this compound and its derivatives to enhance their therapeutic profiles.

A: Computational studies have been used to understand the binding mechanism of this compound with its target proteins. Molecular docking simulations were employed to investigate this compound’s interaction with CDK5/p25, providing insights into its binding affinity and key interacting residues [, ]. Furthermore, 3D-QSAR studies have been performed on aloisines, exploring the relationship between their three-dimensional structure and their ability to inhibit GSK-3 []. These studies help refine our understanding of this compound’s interactions at the molecular level and guide the design of potentially more potent and selective inhibitors.

A: this compound exhibits promising in vitro activity. It effectively stimulates wild-type CFTR, as well as the mutated forms G551D-CFTR and F508del-CFTR, in various cell lines, including human airway epithelial cells [, ]. The activation of CFTR by this compound was independent of cAMP levels and was potentiated by forskolin and inhibited by CFTR inhibitors like glibenclamide and CFTRinh-172 [].

A: The discovery of this compound emerged from research on a family of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines []. This family of compounds demonstrated potent inhibitory activity against CDKs, making them attractive candidates for further investigation []. Research on this compound and its derivatives has progressed to demonstrate its efficacy in activating CFTR, both in vitro and in vivo, highlighting its therapeutic potential for cystic fibrosis [, ]. Further research continues to explore this compound's therapeutic potential and to optimize its properties for clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.